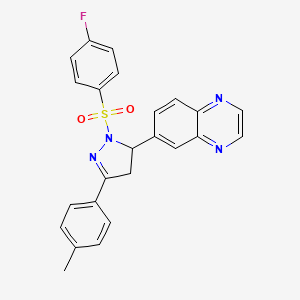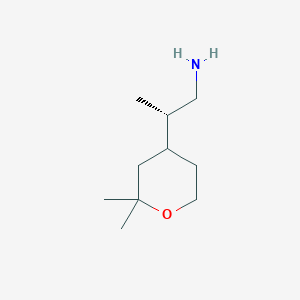
3-Tert-butyl-1,4-dioxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butyl-1,4-dioxan-2-one is an organic compound with the molecular formula C8H14O3 It is a cyclic carbonate with a tert-butyl group attached to the third carbon atom of the dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1,4-dioxan-2-one typically involves the reaction of tert-butyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the dioxane ring. Common catalysts used in this reaction include strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
3-Tert-butyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into diols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce diols.
科学研究应用
3-Tert-butyl-1,4-dioxan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyesters through ring-opening polymerization.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biodegradable Polymers: Due to its cyclic carbonate structure, it is explored for creating biodegradable polymers for environmental sustainability.
Drug Delivery Systems: Its biocompatibility and ability to form stable polymers make it a candidate for drug delivery applications.
作用机制
The mechanism of action of 3-Tert-butyl-1,4-dioxan-2-one in polymerization involves the ring-opening of the cyclic carbonate, followed by the formation of polymer chains. The tert-butyl group provides steric hindrance, which can influence the polymerization kinetics and the properties of the resulting polymer. The molecular targets and pathways involved in its action are primarily related to its reactivity as a cyclic carbonate and its ability to undergo ring-opening reactions.
相似化合物的比较
Similar Compounds
1,4-Dioxane: A simpler cyclic ether without the tert-butyl group.
Ethylene Carbonate: A cyclic carbonate without the tert-butyl group.
Propylene Carbonate: Another cyclic carbonate with a different alkyl group.
Uniqueness
3-Tert-butyl-1,4-dioxan-2-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions and provides specific advantages in polymerization processes, such as improved thermal stability and mechanical properties of the resulting polymers.
属性
IUPAC Name |
3-tert-butyl-1,4-dioxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6-7(9)11-5-4-10-6/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLJHAKWZUZLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)
![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2730363.png)


![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)



